2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is a heterocyclic compound that features a thiadiazole ring fused with a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.
Cyclobutanol Formation: The cyclobutanol moiety can be introduced through a cyclization reaction involving suitable precursors such as cyclobutanone and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace substituents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the cyclobutanol moiety.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Another thiadiazole derivative with different functional groups.
Uniqueness
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is unique due to the presence of both the thiadiazole ring and the cyclobutanol moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-8-7(12-10-4)9-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDDYHCTGUTXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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